

Leaching of Octrizole from Food Contact Materials: A Comparative Guide

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Compound of Interest

Compound Name: Octrizole

Cat. No.: B050588

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This guide provides a comparative analysis of the leaching characteristics of **Octrizole**, a benzotriazole UV stabilizer (also known as UV-329), from various food contact materials (FCMs). Understanding the migration potential of such additives is crucial for ensuring food safety and regulatory compliance. This document summarizes available quantitative data, details relevant experimental protocols, and explores the potential toxicological pathways associated with **Octrizole**.

Comparative Analysis of Octrizole Leaching

While specific migration studies focusing solely on **Octrizole** (UV-329) in standard food simulants are limited in publicly available literature, data from studies on similar benzotriazole UV stabilizers and equilibrium leaching studies of **Octrizole** in other solvent systems provide valuable insights into its migration behavior.

Table 1: Leaching of Benzotriazole UV Stabilizers from Food Contact Materials

Food Contact Material	Food Simulant	Test Conditions	Migrated Substance	Migration Level	Reference
Polyethylene Terephthalate (PET)	95% Ethanol	10 days at 40°C	Tinuvin 234*	2 µg/dm ²	[1][2]
Low-Density Polyethylene (LDPE)	Acetonitrile/Water (4:6 v/v)	Equilibrium	Octrizole (UV-329)	Showned positive deviation from Raoult's law, indicating a higher tendency to migrate than ideal behavior would suggest.	
Polyethylene Terephthalate (PET)	Acetonitrile/Water (4:6 v/v)	Equilibrium	Octrizole (UV-329)	Showned slight negative deviation from Raoult's law.	
Polystyrene (PS)	Acetonitrile/Water (4:6 v/v)	Equilibrium	Octrizole (UV-329)	Showned slight negative deviation from Raoult's law.	

*Note: Tinuvin 234 is a benzotriazole UV stabilizer with similar properties to **Octrizole**. This data is included to provide a comparable migration value in a standard food simulant.

Table 2: Solubility of **Octrizole** (Tinuvin 329) in Various Solvents

Solvent	Solubility (g/100g solution at 20°C)
Water	< 0.01
Methanol	0.6
n-Hexane	6
Ethyl Acetate	15
Cyclohexane	15
Acetone	9
Benzene	32
Chloroform	37

The low water solubility and higher solubility in organic solvents suggest that **Octrizole** will have a greater tendency to migrate into fatty foods and alcoholic beverages compared to aqueous and acidic foods.[3]

Experimental Protocols for Leaching Studies

The following protocols are based on methodologies reported for the analysis of benzotriazole UV stabilizers in food simulants.

Migration Testing

This protocol outlines the general procedure for determining the specific migration of **Octrizole** from a food contact material into food simulants.

a. Materials and Reagents:

- Food Contact Material (e.g., polyethylene, polypropylene, PET films or containers).
- Food Simulants:
 - Simulant A: 10% (v/v) ethanol in deionized water (for aqueous foods).

- Simulant B: 3% (w/v) acetic acid in deionized water (for acidic foods).
- Simulant D2: Olive oil or Isooctane (for fatty foods).
- HPLC-grade solvents (e.g., acetonitrile, methanol).
- **Octrizole** (UV-329) certified reference standard.

b. Procedure:

- Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).
- Pre-clean the specimens if necessary, following a validated procedure.
- Place the test specimen in a migration cell or an appropriate container.
- Add a known volume of the pre-conditioned food simulant to achieve a defined surface area-to-volume ratio (e.g., 6 dm²/L).
- Seal the migration cell and incubate under the desired test conditions (e.g., 10 days at 40°C for general long-term storage, or more accelerated conditions like 2 hours at 70°C for hot-fill applications).
- Prepare a blank sample with only the food simulant under the same conditions.
- After the incubation period, remove the test specimen and collect the food simulant for analysis.

Sample Preparation and Analysis by HPLC-UV

This protocol describes the preparation and analysis of the food simulant samples to quantify the amount of migrated **Octrizole**.

a. Sample Preparation:

- Aqueous Simulants (10% Ethanol, 3% Acetic Acid): The simulant can often be directly injected into the HPLC system. If concentration is needed, solid-phase extraction (SPE) using a C18 cartridge can be employed.

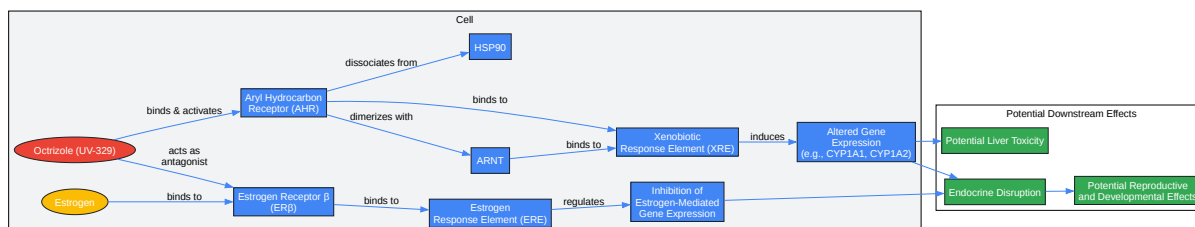
- Fatty Food Simulant (Olive Oil): A liquid-liquid extraction or solvent extraction is necessary. For example, extract the **Octrizole** from the olive oil into a solvent like acetonitrile. This may be followed by a clean-up step using SPE. For Isooctane, direct injection may be possible after appropriate dilution.

b. HPLC-UV Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- UV Detection Wavelength: Approximately 343 nm (one of the absorbance maxima for Tinuvin 329).^[4]
- Quantification: Create a calibration curve using a series of known concentrations of the **Octrizole** reference standard prepared in the appropriate solvent.

Potential Signaling Pathway of Octrizole

Recent studies suggest that **Octrizole** (UV-329) may act as an endocrine-disrupting chemical (EDC). The following diagram illustrates a potential signaling pathway through which **Octrizole** could exert its effects, based on current toxicological research.



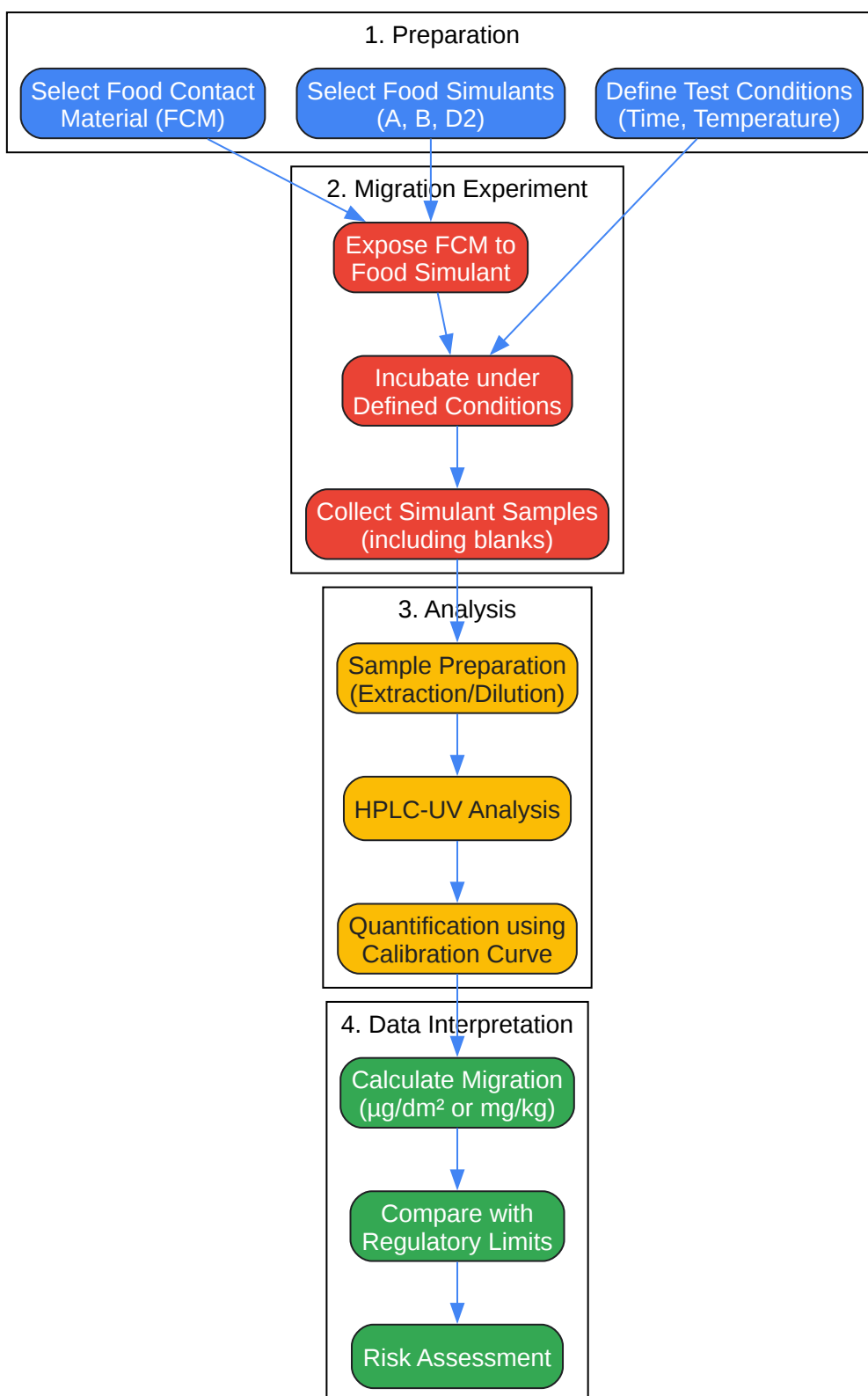
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Potential signaling pathway of **Octrizole** as an endocrine disruptor.

This diagram illustrates two potential mechanisms of action for **Octrizole**. Firstly, it may bind to and activate the Aryl Hydrocarbon Receptor (AHR), leading to the expression of genes involved in xenobiotic metabolism, which could contribute to liver toxicity. Secondly, it has been shown to act as an antagonist to the Estrogen Receptor β (ER β), potentially interfering with normal estrogen signaling pathways and leading to endocrine disruption.

Experimental Workflow for Octrizole Leaching Analysis

The following diagram outlines a typical workflow for conducting a leaching study of **Octrizole** from food contact materials.



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Workflow for **Octrizole** leaching analysis from food contact materials.

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